molecular formula C12H10BrNO3S2 B14915223 (5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Katalognummer: B14915223
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: IUSHGDCYTFUOCP-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene group attached to a thiazolone ring, with additional functional groups such as bromine, ethoxy, and hydroxy groups, which contribute to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-mercaptothiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.

    Reduction: Formation of 5-(2-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-hydroxybenzonitrile: Shares the bromine and hydroxy functional groups but lacks the thiazolone ring and ethoxy group.

    5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a pyrimidinetrione ring instead of a thiazolone ring.

Uniqueness

5-(2-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to its combination of functional groups and the presence of the thiazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H10BrNO3S2

Molekulargewicht

360.3 g/mol

IUPAC-Name

(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10BrNO3S2/c1-2-17-9-3-6(7(13)5-8(9)15)4-10-11(16)14-12(18)19-10/h3-5,15H,2H2,1H3,(H,14,16,18)/b10-4+

InChI-Schlüssel

IUSHGDCYTFUOCP-ONNFQVAWSA-N

Isomerische SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Br)O

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=S)S2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.